N-tert-butyl-4-methoxy-3-methylbenzamide
Overview
Description
N-tert-butyl-4-methoxy-3-methylbenzamide is an organic compound with the molecular formula C13H19NO2 It is a benzamide derivative characterized by the presence of a tert-butyl group, a methoxy group, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-tert-butyl-4-methoxy-3-methylbenzamide can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One common method involves the acylation of 4-methoxy-3-methylbenzoic acid with tert-butylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often using automated reactors and continuous flow systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-4-methoxy-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in anhydrous conditions.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of 4-methoxy-3-methylbenzoic acid.
Reduction: Formation of N-tert-butyl-4-methoxy-3-methylbenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-tert-butyl-4-methoxy-3-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-tert-butyl-4-methoxy-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl-4-methylbenzamide: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
N-tert-butyl-4-methoxybenzamide: Lacks the methyl group, which may influence its steric properties and interactions with other molecules.
Uniqueness
N-tert-butyl-4-methoxy-3-methylbenzamide is unique due to the combination of its tert-butyl, methoxy, and methyl groups, which confer distinct chemical and physical properties. These structural features may enhance its stability, solubility, and reactivity compared to similar compounds .
Properties
IUPAC Name |
N-tert-butyl-4-methoxy-3-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-9-8-10(6-7-11(9)16-5)12(15)14-13(2,3)4/h6-8H,1-5H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTXVGOTUYHSPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC(C)(C)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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